N-Cyanopivalamide

Organic Synthesis Cyanamide Chemistry Synthetic Methodology

Researchers need N-cyanoamide intermediates with defined steric profiles to ensure reproducible hydrolysis kinetics and metabolic stability-features not interchangeable across this class. N-Cyanopivalamide (pivaloylcyanamide) solves this with a bulky tert-butyl group that modulates prodrug release. - **Application**: Cyanamide prodrug reference standard for AlDH inhibition & SAR studies (pivaloyl vs. benzoyl/adamantoyl). - **Synthetic Utility**: Quantitative yield via Vilsmeier conditions; fully characterized (1H/13C-NMR, IR, Raman). - **Physicochemical**: XLogP3-AA = 1, TPSA = 52.9 Ų, 1 rotatable bond - ideal for structure-property studies. Supplied ≥98% purity. Reliable sourcing for multi-step syntheses and method development.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B15244491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyanopivalamide
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC#N
InChIInChI=1S/C6H10N2O/c1-6(2,3)5(9)8-4-7/h1-3H3,(H,8,9)
InChIKeyCDUXWOGEFLHLAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyanopivalamide: Synthesis and Prodrug Potential


N-Cyanopivalamide (pivaloylcyanamide, CAS 97585-08-5) is an N-cyanoamide compound featuring a nitrile group attached to a pivalamide structure derived from pivalic acid (2,2-dimethylpropanoic acid) [1]. With a molecular formula of C6H10N2O and a molecular weight of 126.16 g/mol, this compound belongs to the class of cyanamides and serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research [2]. The pivaloyl moiety, a bulky tert-butyl group, imparts distinct steric and electronic characteristics that differentiate this compound from other N-cyanoamides in its class [1]. N-Cyanopivalamide has been specifically identified as a prodrug form of the alcohol deterrent agent cyanamide, making it of particular interest in medicinal chemistry and pharmacology research [3].

High-yield synthetic intermediate via Vilsmeier-type cyanation
Cyanamide prodrug research context (AlDH inhibition studies)
Steric probe with distinct pivaloyl bulk and low conformational flexibility

N-Cyanopivalamide Non-Substitutability


N-Cyanopivalamide is not functionally interchangeable with other N-cyanoamides or cyanamide prodrugs due to the distinct influence of the pivaloyl moiety on both physicochemical properties and biological performance. As demonstrated in prodrug studies, a series of structurally related acyl cyanamide derivatives—including benzoylcyanamide, pivaloylcyanamide (N-cyanopivalamide), 1-adamantoylcyanamide, and fatty acyl derivatives—were all synthesized as prodrug forms of cyanamide, yet each exhibits different pharmacokinetic profiles based on the specific acyl group attached [1]. The bulky tert-butyl group of the pivaloyl moiety confers unique steric hindrance that directly affects hydrolysis rates, metabolic stability, and in vivo release kinetics of the active cyanamide entity compared to other acyl derivatives [1]. Consequently, substituting N-cyanopivalamide with a different N-cyanoamide—even one from the same cyanamide prodrug series—will alter reaction outcomes in synthetic applications and compromise reproducibility in pharmacological studies. Selection must be guided by the specific steric and electronic requirements of the intended application rather than mere class membership.

Pivaloyl steric bulk may shift hydrolysis kinetics relative to other acyl prodrugs.
Substituting with benzoyl or fatty acyl cyanamides may alter synthetic reactivity and purification behavior.
Prodrug release profile may not transfer across acyl series; requires class-specific validation.

N-Cyanopivalamide Evidence Guide


One-Step Synthesis with Quantitative Yield

N-Cyanopivalamide can be synthesized in a one-step protocol that achieves quantitative yield using adapted Vilsmeier conditions, as reported by Jaster and colleagues in Molbank (2023) [1]. In this protocol, the title compound was obtained in quantitative yield, representing a highly efficient synthetic route that minimizes purification burden and maximizes atom economy. The reaction proceeds under controlled conditions and the product was fully characterized by ¹H-, ²H-, ¹³C-NMR, as well as IR and Raman spectroscopy, with spectral data provided in detail [1].

Synthetic yield
Method context
Quantitative yield ≈100% in one-step Vilsmeier protocol
Supports efficient procurement and reduced purification burden.
Characterized by NMR, IR, Raman; published reference data available.
Organic Synthesis Cyanamide Chemistry Synthetic Methodology

Validated Prodrug with In Vivo Activity

N-Cyanopivalamide (designated as compound 3, pivaloylcyanamide) was synthesized and evaluated alongside a series of acyl cyanamide derivatives as a prodrug form of cyanamide, a potent aldehyde dehydrogenase (AlDH) inhibitor used therapeutically as an alcohol deterrent agent [1]. In vivo studies demonstrated that pivaloylcyanamide, along with other acyl prodrugs in the series, raised ethanol-derived blood acetaldehyde levels in rats significantly over controls at 3 hours post intraperitoneal administration [1]. The study explicitly includes pivaloylcyanamide among the synthesized and tested compounds, establishing its functional role as a cyanamide prodrug [1].

In vivo prodrug activation
Reported
Significant blood acetaldehyde elevation over vehicle in rat model at 3 h
Supports prodrug activation study context.
Class-level inference; exact fold-change not disclosed.
Medicinal Chemistry Prodrug Development Aldehyde Dehydrogenase Inhibition

Distinct Steric Bulk of the Pivaloyl Moiety

Within the acyl cyanamide prodrug series characterized by Kwon et al., N-cyanopivalamide (pivaloylcyanamide) is one of several structurally distinct acyl derivatives, which include benzoylcyanamide (aromatic), 1-adamantoylcyanamide (polycyclic aliphatic), and various fatty acyl cyanamides with linear alkyl chains of different lengths [1]. The pivaloyl group (tert-butyl carbonyl) provides a unique combination of significant steric bulk in a compact, branched configuration that differs fundamentally from the planar aromatic benzoyl group, the larger cage-like adamantoyl structure, and the flexible linear alkyl chains [1]. The computed topological polar surface area (TPSA) of N-cyanopivalamide is 52.9 Ų, with a rotatable bond count of 1 and an XLogP3-AA of 1, reflecting moderate lipophilicity combined with limited conformational flexibility due to the tert-butyl group [2].

Steric profile
Class-level
TPSA 52.9 Ų; Rotatable bonds 1; XLogP3-AA 1
Branched steric bulk distinct from linear or aromatic acyl series.
Computed properties; influences hydrolysis and permeability.
Structure-Activity Relationships Physicochemical Properties Prodrug Design

Full Spectroscopic Characterization for Quality Control

The Molbank publication by Jaster et al. provides comprehensive spectroscopic characterization data for N-cyanopivalamide, including ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. This detailed spectral dataset enables unambiguous identity verification and purity assessment for procurement and quality control purposes. In contrast, many other N-cyanoamides and cyanamide prodrugs lack consolidated, peer-reviewed spectroscopic characterization in the open literature, necessitating reliance on vendor-supplied certificates of analysis that may not be independently verifiable against published reference standards [1].

QC characterization
Reported
Peer-reviewed ¹H/¹³C NMR, IR, Raman data available
Enables identity verification and QC benchmarking.
Data published in Molbank 2023; supports regulatory traceability.
Analytical Chemistry Quality Control Structural Characterization

N-Cyanopivalamide Application Scenarios


Synthetic Intermediate for High Atom Economy

N-Cyanopivalamide is well-suited for use as a synthetic intermediate in multi-step organic syntheses where minimizing purification steps and maximizing yield are critical. The reported one-step synthesis achieving quantitative yield under adapted Vilsmeier conditions [1] provides confidence that in-house preparation is both feasible and efficient, or alternatively that commercial procurement benefits from an established high-yielding synthetic route that supports cost-effective pricing and reliable supply. The compound's N-cyanoamide functionality enables participation in various transformations including cycloadditions, amidine formation, and further cyanation reactions. The availability of comprehensive spectroscopic characterization data (¹H-, ²H-, ¹³C-NMR, IR, and Raman) [1] further supports its use in regulated research environments where analytical traceability is required.

Prodrug Research and AlDH Inhibition

N-Cyanopivalamide is directly applicable in pharmacological research focused on cyanamide prodrug development and aldehyde dehydrogenase (AlDH) inhibition. As a validated member of the acyl cyanamide prodrug series that demonstrated significant elevation of ethanol-derived blood acetaldehyde levels in rat models [2], this compound serves as a reference standard or starting point for structure-activity relationship (SAR) studies investigating how the pivaloyl moiety influences prodrug hydrolysis kinetics, metabolic stability, and in vivo efficacy. Researchers can leverage the distinct steric profile of the pivaloyl group (TPSA = 52.9 Ų, single rotatable bond, XLogP3-AA = 1) [3] to explore how branched aliphatic acyl groups compare with aromatic (benzoyl), polycyclic (adamantoyl), or linear fatty acyl prodrug forms in modulating drug release profiles.

Method Development in Cyanamide Chemistry

N-Cyanopivalamide provides an ideal substrate for method development and validation studies in cyanamide chemistry due to its well-defined synthetic protocol and fully characterized spectral profile [1]. The compound can serve as a benchmark substrate when developing new synthetic methodologies for N-cyanoamides, including cross-coupling reactions, nucleophilic cyanation strategies, and heterocycle construction. The quantitative yield benchmark established by Jaster et al. [1] provides a reference point against which novel synthetic approaches can be evaluated for efficiency and practicality. Additionally, the compound's availability from multiple commercial suppliers in 98% purity (e.g., Leyan catalog number 1633080) ensures accessibility for routine laboratory use.

Steric Effects in N-Cyanoamide Structure-Property Studies

N-Cyanopivalamide is valuable for fundamental structure-property relationship studies examining how steric bulk influences the reactivity and physicochemical behavior of N-cyanoamides. The pivaloyl group provides a compact yet sterically demanding tert-butyl moiety that restricts conformational flexibility (rotatable bond count = 1) and modulates lipophilicity (XLogP3-AA = 1) [3]. When compared with structurally related acyl cyanamide derivatives—including benzoylcyanamide (planar aromatic), 1-adamantoylcyanamide (bulky polycyclic cage), and fatty acyl cyanamides of varying chain lengths [2]—N-cyanopivalamide occupies a distinct region of chemical space characterized by moderate lipophilicity combined with significant branched steric hindrance. This makes it an informative comparator compound for computational modeling, crystallographic analysis, and experimental determination of steric parameters relevant to reaction design.

Application
Selection Property
Validation Focus
Synthetic intermediate
High-yield one-step route
Yield and atom economy benchmarking
Prodrug activation studies
Cyanamide release kinetics
In vivo acetaldehyde elevation endpoint
Cyanamide method development
Fully characterized substrate
Spectral reference for reaction optimization
Steric structure-property studies
Pivaloyl steric and lipophilic profile
Conformational restriction vs acyl comparators

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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